Triethoxy[2-(triphenylsilyl)ethyl]silane
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Overview
Description
Triethoxy[2-(triphenylsilyl)ethyl]silane is an organosilicon compound characterized by the presence of both triethoxysilyl and triphenylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[2-(triphenylsilyl)ethyl]silane typically involves the reaction of triphenylsilane with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Ph}_3\text{SiH} + \text{(EtO)}_3\text{SiH} \rightarrow \text{Ph}_3\text{SiCH}_2\text{CH}_2\text{Si(OEt)}_3 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Triethoxy[2-(triphenylsilyl)ethyl]silane undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Hydrolysis: Reaction with water to form silanols and ethanol.
Condensation: Formation of siloxane bonds through the elimination of small molecules like water or alcohol.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the reaction.
Condensation: Often carried out under mild heating to promote the elimination of by-products.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.
Hydrolysis: Formation of silanols and ethanol.
Condensation: Formation of siloxane polymers.
Scientific Research Applications
Triethoxy[2-(triphenylsilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and materials.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced properties.
Mechanism of Action
The mechanism of action of Triethoxy[2-(triphenylsilyl)ethyl]silane involves its ability to form stable Si-C and Si-O bonds. The compound can interact with various molecular targets through hydrosilylation and condensation reactions, leading to the formation of complex structures. These interactions are facilitated by the presence of reactive silicon-hydrogen and silicon-ethoxy groups.
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Similar in structure but lacks the triphenylsilyl group.
Trimethoxysilane: Contains methoxy groups instead of ethoxy groups.
Triethylsilane: Contains ethyl groups instead of ethoxy groups.
Uniqueness
Triethoxy[2-(triphenylsilyl)ethyl]silane is unique due to the presence of both triethoxysilyl and triphenylsilyl groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
61210-76-2 |
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Molecular Formula |
C26H34O3Si2 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
triethoxy(2-triphenylsilylethyl)silane |
InChI |
InChI=1S/C26H34O3Si2/c1-4-27-31(28-5-2,29-6-3)23-22-30(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,4-6,22-23H2,1-3H3 |
InChI Key |
QLEZKMAUDOAMAK-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC |
Origin of Product |
United States |
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